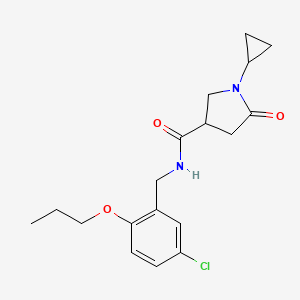

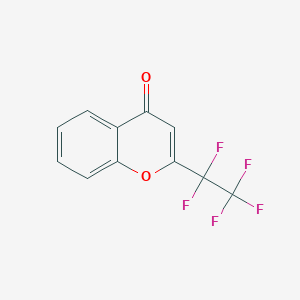

![molecular formula C15H20N4O3 B5505446 7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione is a compound with potential biological activity, belonging to the class of spiro compounds that have garnered interest due to their unique chemical structures and potential pharmacological properties. These compounds are characterized by their spirocyclic nature, which involves a heterocyclic system connected through a single carbon atom to another ring, making them a valuable target for synthesis and structural analysis.

Synthesis Analysis

The synthesis of similar spirocyclic compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, a related synthesis approach is seen in the preparation of various diazaspiro[4.5]decane-2,4-dione derivatives, where intermediates like nitrilimides are reacted with furanone derivatives, followed by cycloaddition reactions to form the spirocyclic core (Farag et al., 2008). Another method involves the reaction of 4-acylpyrrolidine-2,3-diones with 1,1-diarylethenes using Mn(III)-based reactions, showcasing the versatility in synthetic approaches to achieve the spirocyclic framework (Huynh, Nguyen, & Nishino, 2017).

Molecular Structure Analysis

Structural elucidation of spirocyclic compounds often employs spectroscopic methods such as NMR, IR, and X-ray crystallography. The detailed molecular structure can reveal the conformation of the spirocyclic system and the spatial arrangement of substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets. For example, X-ray diffraction analysis has been used to determine the crystal structure of related spiro compounds, providing insight into their three-dimensional configuration and intermolecular interactions (Silaichev et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Regioselective Synthesis

Research has been conducted on the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, showcasing methodologies for synthesizing complex spirocyclic and heterocyclic compounds, which are significant in medicinal chemistry and materials science (Farag et al., 2008).

Structural Characterization

The crystal structure of related compounds has been analyzed, providing a foundation for understanding the molecular configuration and potential interactions of complex molecules like the queried compound (Jager & Otterbein, 1980).

Applications in Material Science

- Polymer Synthesis: Compounds with diazaspiro[4.4]nonane moieties have been utilized in the synthesis of aromatic polyesters under phase-transfer conditions, indicating the role of similar compounds in developing new materials with exceptional thermal stability and solubility properties (Bucio et al., 2005).

Biological and Pharmacological Applications

Anticonvulsant Activity

The synthesis and evaluation of spirocyclic 1,3-diazaadamantanes have been explored, with certain derivatives exhibiting antitumor properties. This suggests the potential of structurally similar compounds in developing new therapeutic agents (Arutyunyan et al., 1996).

Biological Activity Studies

New aromatic hydrazone derivatives have been synthesized and characterized, including their transition metal complexes. Studies on these compounds have demonstrated significant antioxidant and antimicrobial activities, highlighting the potential biological applications of related chemical entities (Kumar et al., 2018).

Chemical Synthesis and Reactivity

- Synthetic Methodologies: Innovative synthetic routes have been developed for creating highly functionalized pyrazolone systems and other related heterocyclic structures. These methodologies contribute to the broader field of organic synthesis, offering new pathways for creating complex molecules (Metwally et al., 2011).

Eigenschaften

IUPAC Name |

7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-9-11(10(2)18-17-9)3-4-13(21)19-6-5-15(8-19)7-12(20)16-14(15)22/h3-8H2,1-2H3,(H,17,18)(H,16,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSFDLULBZHKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCC3(C2)CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)